

Comparative analysis of 2-Methyl-1-phenylguanidine and phenylguanidine

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Compound of Interest

Compound Name: 2-Methyl-1-phenylguanidine

Cat. No.: B15474908

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A Comparative Analysis of **2-Methyl-1-phenylguanidine** and Phenylguanidine for Researchers and Drug Development Professionals

This guide provides a comparative analysis of **2-Methyl-1-phenylguanidine** and its parent compound, phenylguanidine. Due to a significant lack of published experimental data for **2-Methyl-1-phenylguanidine**, this document presents a comprehensive overview of the known properties of phenylguanidine and offers a hypothetical comparison based on established structure-activity relationships (SAR) for similar compounds. The experimental protocols provided herein are detailed methodologies that can be employed to generate the necessary data for a direct empirical comparison.

Physicochemical Properties

The introduction of a methyl group at the ortho position of the phenyl ring in **2-Methyl-1-phenylguanidine** is expected to influence its physicochemical properties compared to phenylguanidine. This substitution can affect steric hindrance, lipophilicity, and electronic distribution.



Property	Phenylguanidine	2-Methyl-1- phenylguanidine (Hypothetical)
Molecular Formula	C7H9N3	C ₈ H ₁₁ N ₃
Molecular Weight	135.17 g/mol	149.20 g/mol
рКа	~10.8	Expected to be slightly higher due to the electron-donating methyl group
LogP	~1.2	Expected to be higher due to the addition of a methyl group
Solubility	Sparingly soluble in water, soluble in organic solvents	Expected to have lower aqueous solubility and higher organic solvent solubility

Pharmacological Activity

Guanidine derivatives are known to interact with various biological targets, including α_2 -adrenergic and imidazoline receptors. The methyl substitution in **2-Methyl-1-phenylguanidine** could alter its binding affinity and selectivity for these receptors.

Receptor Binding Affinity

The following table presents known affinity data for phenylguanidine and hypothetical data for **2-Methyl-1-phenylguanidine** based on SAR studies of related compounds, which suggest that ortho-substitution on the phenyl ring can modulate receptor affinity.



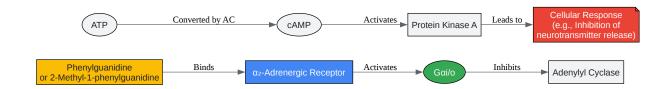
Receptor	Phenylguanidine (Kı in nM)	2-Methyl-1- phenylguanidine (K _I in nM - Hypothetical)
α₂-Adrenergic Receptor	Data not available	Potentially altered affinity; steric hindrance from the ortho-methyl group may decrease binding.
Imidazoline I1 Receptor	Data not available	Potentially altered affinity; the effect of the methyl group is target-dependent.
Imidazoline I ₂ Receptor	Data not available	Potentially altered affinity.

Signaling Pathways

Both α_2 -adrenergic and imidazoline receptors are involved in crucial physiological processes. Understanding how these compounds might modulate their signaling pathways is vital for predicting their pharmacological effects.

α2-Adrenergic Receptor Signaling Pathway

Activation of α₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.



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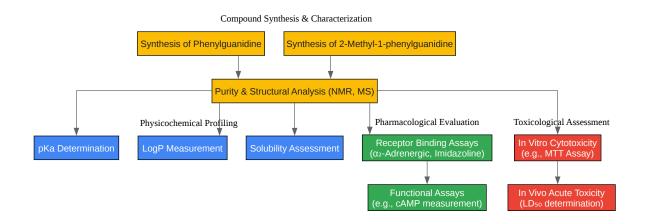
α₂-Adrenergic Receptor Signaling Cascade.



Imidazoline I1 Receptor Signaling Pathway

The signaling cascade for I_1 imidazoline receptors is less defined than that of α_2 -receptors but is known to involve pathways independent of cAMP, potentially involving lipid signaling.





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